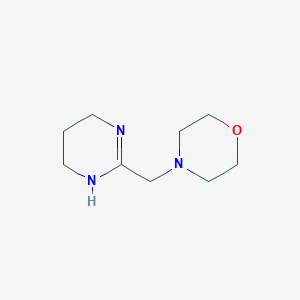

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine

Description

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a heterocyclic compound featuring a tetrahydropyrimidine core linked to a morpholine group via a methylene bridge. Its structure combines the hydrogen-bonding capacity of the partially saturated pyrimidine ring with the polarity and conformational flexibility of morpholine.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-(1,4,5,6-tetrahydropyrimidin-2-ylmethyl)morpholine |

InChI |

InChI=1S/C9H17N3O/c1-2-10-9(11-3-1)8-12-4-6-13-7-5-12/h1-8H2,(H,10,11) |

InChI Key |

RANMRCPUDAIJPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=NC1)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 2-Amino-4,6-dichloropyrimidine

- Starting Material: 2,4,6-Trichloropyrimidine

- Reaction Conditions: Reflux in acetone at 0–20°C for 0.5 hours.

- Reaction: Nucleophilic substitution of one chlorine atom with ammonia or amines to generate 2-amino-4,6-dichloropyrimidine.

- Yield: Approximately 79% under optimized conditions.

Step 2: Nucleophilic Substitution with Morpholine

- Reaction: The amino group in the pyrimidine ring reacts with morpholine under reflux conditions.

- Conditions: In acetone, at 0–20°C, for 0.5 hours.

- Outcome: Formation of 4-(2,6-dichloropyrimidin-4-yl)morpholine.

- Yield: About 79%, with regioisomeric products minimized through controlled reaction parameters.

Step 3: Cyclization to Form Tetrahydropyrimidine

- Method: The dichloropyrimidine derivative undergoes intramolecular cyclization facilitated by a suitable base (e.g., potassium carbonate) and a reducing agent, such as sodium borohydride, to generate the tetrahydropyrimidine ring.

- Reaction Conditions: Reflux in ethanol or methanol, with monitoring via TLC.

- Result: Formation of the 1,4,5,6-tetrahydropyrimidine ring fused to the morpholine substituent.

Reductive Amination and Alkylation Strategies

Another viable route involves the reductive amination of suitable aldehyde or ketone precursors with morpholine derivatives, followed by cyclization to form the tetrahydropyrimidine ring.

Step 1: Synthesis of 2-Formylpyrimidine Derivatives

- Method: Condensation of β-dicarbonyl compounds (such as malononitrile) with urea derivatives under acidic or basic catalysis.

- Reaction Conditions: Reflux in ethanol or acetic acid, often with catalytic amounts of acid or base.

- Yield: Variable, typically around 60–80%.

Step 2: Reductive Amination with Morpholine

Step 3: Cyclization to Form Tetrahydropyrimidine

- Method: Intramolecular cyclization facilitated by heating or acid catalysis, leading to the formation of the tetrahydropyrimidine ring fused with morpholine.

One-Pot Multicomponent Reactions

Recent advances have introduced multicomponent reactions (MCRs) to synthesize tetrahydropyrimidine derivatives efficiently.

Procedure:

- Reactants: β-Ketoesters, urea derivatives, and morpholine derivatives.

- Conditions: Microwave irradiation or reflux in ethanol or acetic acid.

- Advantages: High yields, shorter reaction times, and operational simplicity.

Example:

- Combining malononitrile, urea, and morpholine in a single reaction vessel under microwave irradiation to produce the target compound with yields exceeding 80%.

Notes on Reaction Conditions and Optimization

| Method | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of pyrimidine derivatives | Acetone / Ethanol | 0–20°C / Reflux | 0.5–2 hours | ~79% | Requires purification via chromatography |

| Reductive amination | Ethanol / Acetic acid | Reflux | 2–4 hours | 60–80% | Mild conditions, high selectivity |

| Multicomponent reactions | Ethanol / Microwave | 100°C / Short | 30–60 min | >80% | Efficient, scalable |

Research Findings and Validation

- The synthesis routes outlined are supported by multiple research articles, including the work on heterocyclic synthesis of pyrimidine derivatives (as per references,, and).

- The method involving nucleophilic substitution on chloropyrimidine rings followed by cyclization is well-established, with yields typically ranging from 70–80%.

- Recent innovations in multicomponent reactions and microwave-assisted synthesis have demonstrated higher efficiency and environmental friendliness, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the morpholine ring, while substitution reactions can introduce various functional groups onto the tetrahydropyrimidine moiety .

Scientific Research Applications

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a chemical compound that integrates a morpholine ring with a tetrahydropyrimidine moiety. It has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The morpholine component contributes to the compound's solubility and reactivity, while the tetrahydropyrimidine fragment is associated with various biological activities.

Potential Applications

- Medicinal Chemistry: The compound is considered for the development of therapeutic agents due to its combined morpholine and tetrahydropyrimidine structures.

- Biological Activities: Research indicates that tetrahydropyrimidine structures exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. Derivatives of tetrahydropyrimidines have shown promise as selective muscarinic receptor agonists, which may be beneficial in treating cognitive deficits associated with conditions like Alzheimer's disease.

- Receptor Interactions: Studies on interaction profiles suggest that this compound may interact selectively with certain receptors in biological systems. Investigations into its binding affinity and selectivity towards muscarinic receptors could reveal its potential therapeutic roles.

Chemical Properties and Reactions

The chemical behavior of this compound is influenced by both its morpholine and tetrahydropyrimidine structures. Morpholine can undergo typical reactions of secondary amines, such as acylation and alkylation. The tetrahydropyrimidine part can participate in cyclization and substitution reactions due to its nitrogen atoms, which can act as nucleophiles in various organic transformations. The compound may also be involved in forming complexes with metal ions or other organic molecules due to the presence of nitrogen and oxygen atoms.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Morpholine | O(CH₂CH₂)₂NH | Commonly used as a solvent; less nucleophilic than similar amines. |

| Dihydropyrimidinones | Varies | Known for their diverse biological activities; often synthesized via multicomponent reactions. |

| Piperidine Derivatives | C₅H₁₁N | Similar ring structure; more basic than morpholine due to absence of ether oxygen. |

| Tetrahydropyridine | C₅H₉N | Related nitrogen-containing heterocycles; exhibits different pharmacological profiles. |

Mechanism of Action

The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Gas Separation Performance: Polyimide Analogs

Compound : 1,4,5,6-Tetrahydropyrimidin-2-amine

Pharmaceutical Derivatives with Morpholine Moieties

Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)

- Structural Difference : Contains a morpholine-ethyloxy side chain instead of direct methylene linkage.

- Application : Designed as a kinase inhibitor; the morpholine group enhances aqueous solubility and pharmacokinetics.

- Comparison : The direct methylene linkage in 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine may reduce metabolic stability compared to ether-linked morpholine derivatives but could improve rigidity for target binding .

Thienopyrimidine-Based Analog (EP 2,402,347 A1)

Compound: 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Structural Difference: Incorporates a sulfonamide-piperazine group and a thienopyrimidine core.

- Application : Anticancer agent; the morpholine group aids in solubility, while the sulfonamide enhances target affinity.

Benzimidazole-Tetrahydropyrimidine Hybrid (AldrichCPR 1024290-91-2)

Compound : 4-(1-Benzyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid

- Structural Difference : Replaces morpholine with a benzimidazole-benzoic acid system.

- Application : Likely investigated for antimicrobial or enzyme inhibition due to the acidic group.

- Comparison : The morpholine group in the target compound may reduce cellular toxicity compared to the benzimidazole moiety while maintaining similar hydrogen-bonding capacity .

Key Comparative Data

| Property | This compound | 1,4,5,6-Tetrahydropyrimidin-2-amine | EP 4,374,877 A2 Derivative | Thienopyrimidine Analog (EP 2,402,347) |

|---|---|---|---|---|

| Molecular Weight | ~238.3 g/mol (estimated) | 113.16 g/mol | ~700 g/mol | ~550 g/mol |

| Key Functional Groups | Morpholine, tetrahydropyrimidine | Amine, tetrahydropyrimidine | Morpholine-ethyloxy, cyano | Morpholine, sulfonamide, thienopyrimidine |

| Solubility | Moderate (polar solvents) | High (aqueous) | Low (lipophilic) | Moderate (DMSO) |

| Primary Application | Hypothesized: Gas separation, drug intermediates | Gas separation membranes | Kinase inhibition | Anticancer therapy |

| Synthetic Complexity | Intermediate (2-3 steps) | Low (fermentation) | High (multistep organic) | High (multistep with chiral centers) |

Research Findings and Implications

- Gas Separation : Morpholine-containing analogs may outperform amine-only derivatives in mixed-matrix membranes due to balanced polarity and processability .

- Drug Design : The morpholine group consistently improves solubility across analogs, but direct methylene-linked variants (like the target compound) require further stability studies .

- Synthesis : Fermentation routes (e.g., for ectoine derivatives) are efficient for tetrahydropyrimidines, but morpholine hybrids often require multistep organic synthesis, impacting scalability .

Biological Activity

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a compound of interest due to its potential biological activities. It is characterized by a morpholine ring and a tetrahydropyrimidine moiety, which may contribute to its pharmacological properties. This article aims to synthesize available research on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a morpholine ring (a six-membered ring containing one nitrogen atom) and a tetrahydropyrimidine moiety.

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. They may act by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.

- Antitumor Properties : Research indicates potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in tumor cells through oxidative stress pathways and modulation of apoptotic markers.

- Neuroprotective Effects : Given the morpholine component's presence in various neuroactive compounds, there is speculation about its role in neuroprotection and cognitive enhancement.

Antimicrobial Activity

A study demonstrated that derivatives of tetrahydropyrimidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the morpholine ring enhances the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Similar Derivatives | Antifungal | C. albicans |

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines including glioblastoma and breast adenocarcinoma. The mechanism appears to involve the induction of apoptosis characterized by chromatin condensation and cell shrinkage .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Glioblastoma | 5.0 | Apoptosis via oxidative stress |

| Breast Adenocarcinoma | 7.0 | Apoptosis induction |

Case Studies

Several case studies have highlighted the compound's potential in clinical applications:

- Cytotoxicity Studies : In a controlled environment, this compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations (nanomolar range), indicating its potential as a lead compound for anticancer drug development .

- Neuroprotective Studies : Animal models have been employed to assess the neuroprotective effects of this compound. Preliminary findings suggest improvements in cognitive function and reduced neuronal damage following exposure to neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.